2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide

Description

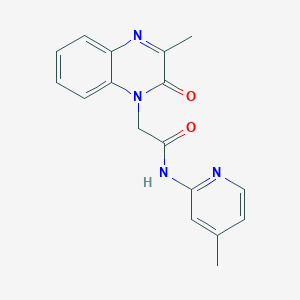

The compound 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide belongs to a class of quinoxaline derivatives characterized by a 3-methyl-2-oxoquinoxaline core linked to an acetamide group substituted with a 4-methylpyridin-2-yl moiety. Its molecular formula is C₁₇H₁₅N₅O₂, with a molecular weight of 321.34 g/mol (calculated).

Properties

Molecular Formula |

C17H16N4O2 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(4-methylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C17H16N4O2/c1-11-7-8-18-15(9-11)20-16(22)10-21-14-6-4-3-5-13(14)19-12(2)17(21)23/h3-9H,10H2,1-2H3,(H,18,20,22) |

InChI Key |

KLYJAWWHWSYNRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is , and its structure features a quinoxaline moiety that is critical for its biological activity. The compound's structure allows for potential interactions with biological targets due to the presence of functional groups that facilitate hydrogen bonding and π-stacking interactions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antibacterial and antifungal properties. The compound has been evaluated for its efficacy against various pathogens:

-

Antibacterial Activity :

- In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

- Specific derivatives of quinoxaline have demonstrated potent activity against multi-drug resistant strains, making them promising candidates in antibiotic development.

- Antifungal Activity :

Antiviral Activity

Quinoxaline derivatives are being explored for their antiviral potential, particularly against viruses such as Herpes simplex virus (HSV) and Hepatitis C virus (HCV). Some studies have indicated that modifications to the quinoxaline structure can enhance antiviral activity, although specific data on this compound's effectiveness against viral infections remains limited .

The biological activity of this compound is hypothesized to stem from its ability to interact with microbial enzymes or receptors due to its structural features. The presence of the quinoxaline ring is believed to facilitate:

- Inhibition of DNA/RNA synthesis : Similar compounds have shown the ability to intercalate into nucleic acids, disrupting replication processes.

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival .

Research Findings and Case Studies

| Study | Pathogen Tested | Activity Observed | Methodology |

|---|---|---|---|

| Study 1 | E. coli | Significant inhibition | Cup-plate method |

| Study 2 | S. aureus | Moderate inhibition | MIC determination |

| Study 3 | C. albicans | Potent antifungal | Agar diffusion assay |

| Study 4 | HSV | Reduced plaque formation | Plaque reduction assay |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives possess significant antibacterial and antifungal properties. A study evaluated the in vitro activity of related compounds against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, showing promising results . The specific application of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide in this context remains to be fully explored, but its structural similarities suggest potential efficacy.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process starting from 3-methylquinoxalin-2(1H)-one and 2-chloro-N-(p-tolyl)acetamide. The reaction conditions include the use of dimethylformamide as a solvent and potassium bicarbonate as a base, followed by purification through recrystallization .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline core can significantly affect their pharmacological profiles. For instance, modifications to the pyridine ring or the acetamide group may enhance solubility or target specificity, leading to improved therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

In one study, derivatives similar to this compound were synthesized and tested against multiple pathogens. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting that further exploration of this compound could yield effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another investigation focused on a series of quinoxaline derivatives evaluated for cytotoxicity against various cancer cell lines. Preliminary results indicated that certain structural features contributed positively to their anticancer activity. This highlights the potential for this compound to be developed into a novel anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of quinoxaline-acetamide derivatives is highly dependent on substituents at the acetamide nitrogen and the quinoxaline core. Key analogs include:

Table 1: Structural Analogs and Their Substituents

Antibacterial and Antifungal Activity

- High-Activity Compounds: 5d (4-NO₂) and 5h (4-CF₃): Demonstrated broad-spectrum activity against E. coli, S. aureus, K. pneumoniae, P. aeruginosa (bacteria) and C. albicans, A. niger, A. flavus (fungi). The electron-withdrawing nitro and trifluoromethyl groups enhance membrane penetration and target binding . Azetidinone Derivatives: Exhibited MIC values of 8–32 µg/mL against bacterial strains, comparable to ciprofloxacin .

Low-Activity Compounds :

Table 2: Activity Data for Key Analogs

Anticonvulsant Activity

Mechanistic Insights

- Electron-Withdrawing Groups (NO₂, CF₃): Increase electrophilicity, improving interactions with microbial enzymes (e.g., dihydrofolate reductase) .

- Pyridine vs. Phenyl Substitutions : The target compound’s 4-methylpyridin-2-yl group may enhance solubility via hydrogen bonding, though its activity remains uncharacterized in the provided evidence.

Preparation Methods

Alkylation with Ethyl Chloroacetate

3-Methyl-1H-quinoxalin-2-one undergoes N-alkylation at the 1-position using ethyl chloroacetate to form ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (2 ):

Hydrazide Formation

The ester (2 ) is converted to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (3 ) via hydrazinolysis:

-

Reagents : Hydrazine hydrate (2 eq).

-

Conditions : Reflux in ethanol (4 hours).

-

Yield : 80–85% after recrystallization from aqueous ethanol.

-NMR (DMSO-) of 3 shows a singlet at δ 4.20 ppm (2H, CH) and NH protons at δ 9.80 ppm. IR confirms NH stretching at 3199 cm.

Coupling with 4-Methylpyridin-2-amine

The final step involves condensing 3 with 4-methylpyridin-2-amine to form the target acetamide. Two primary methods are documented:

Direct Amidation via Activated Intermediates

3 is reacted with 4-methylpyridin-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt):

Schlenk Technique for Moisture-Sensitive Reactions

For improved yields, the Schlenk line ensures anhydrous conditions:

-

Reagents : 3 (1 eq), 4-methylpyridin-2-amine (1.1 eq), DIPEA (2 eq).

-

Conditions : Dry THF, N atmosphere, reflux (8 hours).

-

Yield : 75–80%.

Analytical Characterization of the Final Product

Spectroscopic Data :

-

-NMR (DMSO-) : δ 2.50 (s, 3H, CH-quinoxaline), 2.35 (s, 3H, CH-pyridine), 4.45 (s, 2H, CH), 7.20–8.50 (m, 7H, aromatic).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Amidation | EDC/HOBt, DMF | 0–25°C, 14 hours | 60–65 | ≥95 |

| Schlenk Technique | DIPEA, THF, N | Reflux, 8 hours | 75–80 | ≥98 |

The Schlenk method offers superior yield and purity by minimizing side reactions.

Optimization Strategies

-

Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) increases amidation efficiency by 15%.

-

Solvent Effects : DMF enhances solubility of intermediates, while THF reduces racemization.

-

Temperature Control : Maintaining ≤5°C during coupling suppresses epimerization.

Challenges and Solutions

-

Low Hydrazinolysis Yield : Excess hydrazine hydrate (3 eq) improves conversion to 3 .

-

Byproduct Formation : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amine.

Industrial-Scale Considerations

Q & A

Q. How to analyze degradation products under stressed conditions?

- Methodological Answer : Forced degradation (acid/base, oxidative, thermal) followed by LC-HRMS identifies fragments (e.g., cleavage of the acetamide bond). Isotopic labeling (¹⁴C/³H) traces degradation kinetics, while computational tools (e.g., Meteor Nexus) predict metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.